Ethyl (Z)-2-hexenoate, also known as ethyl 2-hexenoate, is an organic compound classified as a fatty acid ester. Its molecular formula is and it has a molecular weight of approximately 142.196 g/mol. This compound is notable for its unsaturated structure, characterized by a double bond in the hexenoate chain, specifically in the Z configuration. Ethyl (Z)-2-hexenoate is primarily used in flavor and fragrance applications due to its fruity odor profile, which resembles that of various fruits.
Ethyl (Z)-2-hexenoate can be sourced from natural processes, particularly fermentation, where it is produced by certain yeast species such as Saccharomyces cerevisiae . It belongs to the class of organic compounds known as fatty acid esters, which are derived from the reaction of fatty acids with alcohols .
The synthesis of ethyl (Z)-2-hexenoate typically involves the esterification reaction between (Z)-2-hexenoic acid and ethanol. This reaction is facilitated by an acid catalyst, commonly sulfuric acid, and is conducted under reflux conditions to ensure completion .
The molecular structure of ethyl (Z)-2-hexenoate features a hexene backbone with a double bond located between the second and third carbon atoms. The Z configuration indicates that the substituents on the double bond are on the same side, contributing to its unique properties.
Ethyl (Z)-2-hexenoate participates in several chemical reactions:
The mechanism of action for ethyl (Z)-2-hexenoate primarily revolves around its reactivity as an ester. When subjected to hydrolysis, the ester bond breaks, regenerating the corresponding acid and alcohol.
The compound's properties make it suitable for various applications in flavoring and fragrance industries due to its pleasant aroma profile .
Ethyl (Z)-2-hexenoate finds numerous scientific uses:
Ethyl (Z)-2-hexenoate belongs to the green leaf volatiles (GLVs), synthesized from polyunsaturated fatty acids via the lipoxygenase (LOX) pathway [1] [3]. The biosynthetic cascade begins with the oxidation of linolenic acid by 13-lipoxygenase (13-LOX), forming hydroperoxides. Hydroperoxide lyase (HPL) then cleaves these into (Z)-3-hexenal, which serves as the direct precursor for (Z)-2-hexenal via isomerization [1]. Crucially, the enzyme (Z)-3:(E)-2-hexenal isomerase (HI)—a homotrimeric cupin superfamily protein—catalyzes this conversion through keto-enol tautomerism mediated by conserved His-Lys-Tyr residues [1]. Finally, alcohol acyltransferases (AATs) condense (Z)-2-hexenal-derived alcohols with acetyl-CoA to form esters, including ethyl (Z)-2-hexenoate. This pathway predominates in fruits like paprika and tomato, where transgenic HI overexpression significantly increases (E)-2-hexenal (and subsequently ester) production [1].
Table 1: Key Enzymes in Ethyl (Z)-2-Hexenoate Biosynthesis
| Enzyme | Function | Localization |
|---|---|---|
| 13-Lipoxygenase (13-LOX) | Oxidizes linolenic acid to hydroperoxides | Chloroplasts |
| Hydroperoxide lyase (HPL) | Cleaves hydroperoxides to (Z)-3-hexenal | Chloroplasts |
| (Z)-3:(E)-2-Hexenal isomerase (HI) | Converts (Z)-3-hexenal to (Z)-2-hexenal | Cytosol |
| Alcohol acyltransferase (AAT) | Condenses alcohol + acyl-CoA to esters | Endoplasmic reticulum |
Jasmonates (JAs) act as master regulators of GLV biosynthesis, including ethyl (Z)-2-hexenoate. In Nanguo pears, methyl jasmonate (MeJA) treatment upregulates PuAAT1 (alcohol acyltransferase gene) while suppressing PuCXEs (carboxylesterase genes that degrade esters) [3]. This dual effect enhances ester accumulation by 2–3 fold during fruit ripening. Conversely, the JA biosynthesis inhibitor DIECA reduces ester production by >50% [3]. JAs synchronize ester formation with other ripening processes:
The (Z) configuration in ethyl (Z)-2-hexenoate arises from stereoselective enzymatic steps, contrasting with non-enzymatic (E)-isomer dominance:
Table 2: (Z)- vs. (E)-2-Hexenal Derivatives in Nature
| Property | (Z)-2-Hexenal Derivatives | (E)-2-Hexenal Derivatives |
|---|---|---|
| Natural occurrence | 10–30% of total leaf aldehydes | 70–90% of total leaf aldehydes |
| Enzymatic stability | HI converts (Z)-3→(Z)-2 selectively | Spontaneously isomerizes to (E) |
| Aroma profile | Green, floral nuances | Pungent, "leaf aldehyde" character |
| Biosynthetic control | AATs retain (Z) configuration | Non-specific chemical synthesis |
Microbial platforms offer sustainable production of ethyl (Z)-2-hexenoate through carboxylate upgrading. Key advances include:
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